Tn Antigen - 67262-86-6

Tn Antigen

Catalog Number: EVT-319215
CAS Number: 67262-86-6
Molecular Formula: C11H20N2O8
Molecular Weight: 308.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine” or “GalNAc-Ser” (where GalNAc = N-Acetyl-D-galactosamine) is a glycosylation product found in diverse biological systems, including mucus, serum glycoproteins, and extracellular matrix proteins. It is a type of chemical entity with a mass of 308.121966±0 dalton .

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₂₀N₂O₈ . The canonical SMILES representation is CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O . The InChI representation is InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11-/m1/s1 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 308.29 g/mol. It has a formal charge of 0 . The compound is dried by centrifugal evaporation from an aqueous solution .

O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine

  • Compound Description: This compound is a disaccharide consisting of beta-D-galactose linked (1 to 3) to O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine. It serves as the hapten for the T-antigen. []
  • Relevance: This compound is directly related to O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine through the addition of a beta-D-galactose unit to the 3-position of the 2-acetamido-2-deoxy-alpha-D-galactopyranosyl moiety. []

O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-threonine

  • Compound Description: This compound is a disaccharide analog of the T-antigen hapten where L-serine is replaced with L-threonine. []
  • Relevance: This compound shares the same disaccharide structure as O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine but differs in the amino acid residue, replacing serine with threonine. []

O-beta-D-galactopyranosyl-(1 leads to 3)-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-N-tosyl-L-serine

  • Compound Description: This disaccharide is structurally similar to the T-antigen core structure but contains a beta-anomeric linkage at the 2-acetamido-2-deoxy-D-galactose residue and an N-tosyl protecting group on the L-serine. []
  • Relevance: This compound is a beta anomer of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine with an added beta-D-galactose and an N-tosyl group on the serine. []

N-acetyl-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-seryl-N'-methyl amide

  • Compound Description: This compound serves as a model compound to study the conformational space of O-glycosides of serine diamide and understand the natural preference for the alpha-anomeric linkage in O-linked glycoproteins. []
  • Relevance: This compound is a simplified analog of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine designed for conformational studies. It retains the alpha-anomeric linkage between GalNAc and serine, but the serine carboxyl is modified as an N'-methylamide. []

O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-N-tosyl-L-serine methyl ester

  • Compound Description: This compound is a synthetic intermediate utilized in the synthesis of the T-antigen core structure and its analogs. []
  • Relevance: This compound is a protected derivative of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, incorporating a methyl ester on the serine carboxyl and a tosyl protecting group on the serine amine. []

O-(N-acetyl-alpha-D-neuraminyl)-(2----3)-O-beta-D-galactopyranosyl-(1- ---3)-O- [(N-acetyl-alpha-D-neuraminyl)-(2----6)]-O-(2-acetamido-2-deoxy-alpha- D-galactopyranosyl)-(1----3)-L-serine

  • Compound Description: This compound represents a more complex mucin-type O-glycosylated amino acid containing sialic acid (N-acetylneuraminic acid) residues attached to the core GalNAc-Gal disaccharide unit. []
  • Relevance: This compound expands upon the core structure of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, adding beta-D-galactose and two sialic acid residues, highlighting the structural diversity of mucin-type O-glycans. []

O-(5-Acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2- nonulopyranoxylonic acid)-(2----6)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-(1----3)-L-serine

  • Compound Description: This compound is a sialylated disaccharide found in various submaxillary mucins. It features a sialic acid (5-Acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-nonulopyranoxylonic acid) residue linked (2----6) to the GalNAc of the core structure. []
  • Relevance: Similar to the previous compound, this structure demonstrates a modification of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine frequently observed in mucins, showcasing sialylation as a common glycosylation pattern. []
Synthesis Analysis

The synthesis of Tn antigen can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common approaches. This method allows for the construction of glycopeptides that incorporate the Tn antigen structure. For instance, the synthesis involves the use of Tentagel S RAM Fmoc resin at a scale of 0.1 mmol, where MUC1 peptides are synthesized and subsequently modified to include the Tn antigen .

Additionally, highly stereoselective 1,3-dipolar cycloaddition has been employed to create stable mimics of the Tn antigen, which can present constraints on the amino acid components to enhance binding affinity to antibodies . The synthesis parameters often focus on achieving high yields and purity while maintaining the structural integrity necessary for biological activity.

Molecular Structure Analysis

The molecular structure of the Tn antigen is relatively simple yet biologically complex. It consists of a single N-acetylgalactosamine residue attached via an α-1-O linkage to either serine or threonine residues in glycoproteins. This structure is significant because it serves as a recognition site for various antibodies and lectins. The conformational analysis performed using nuclear magnetic resonance spectroscopy and molecular dynamics simulations has shown that the Tn antigen can adopt multiple conformations in solution, which influences its interactions with immune cells .

Chemical Reactions Analysis

Tn antigen participates in several chemical reactions, primarily involving its interaction with antibodies and lectins. The binding affinity of anti-Tn monoclonal antibodies varies depending on the peptide context surrounding the Tn antigen. For example, IgM antibodies tend to recognize the terminal N-acetylgalactosamine residue regardless of its peptide context, while IgG antibodies display specificity based on particular peptide motifs surrounding the Tn structure . This differential binding capacity is crucial for understanding how Tn antigens can be utilized in cancer diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of the Tn antigen primarily revolves around its role as an immunogenic target for antibody-mediated responses. When presented on cancer cells, it can elicit an immune response that leads to the production of specific antibodies. Studies have demonstrated that vaccines incorporating Tn antigens can stimulate higher levels of anti-MUC1 IgG antibodies compared to those using natural Tn antigens. This indicates that modifications at the carbohydrate level can enhance vaccine efficacy against tumors expressing these antigens .

Physical and Chemical Properties Analysis

The physical and chemical properties of the Tn antigen include its solubility in aqueous solutions and stability under physiological conditions. The molecular weight of the Tn antigen varies depending on its glycosylation state and the peptide backbone it is attached to. Generally, it exhibits characteristics typical of glycoproteins, such as susceptibility to proteolytic degradation and variable immunogenicity based on its structural context within glycopeptides or glycoproteins.

Applications

The applications of Tn antigen are diverse and primarily focused on oncology. Its expression pattern makes it a valuable biomarker for early detection and monitoring of various cancers, including breast cancer and esophageal adenocarcinoma. Furthermore, Tn antigens are being explored as potential targets for therapeutic vaccines aimed at eliciting specific immune responses against tumors expressing these antigens. Research has shown that vaccines featuring synthetic or modified Tn antigens can lead to significant antibody responses that selectively target cancer cells while sparing normal tissues .

Biochemical and Molecular Characterization of Tn Antigen

Structural Definition and Glycoconjugate Composition

The Tn antigen is defined as the monosaccharide N-acetylgalactosamine (GalNAc) α-linked via an O-glycosidic bond to the hydroxyl group of serine or threonine residues in glycoproteins (GalNAcα1-O-Ser/Thr) [1] [7] [8]. This structure represents the simplest form of mucin-type O-glycosylation and serves as a universal precursor for more complex O-glycan chains. Unlike mature O-glycans, the Tn antigen lacks elongation beyond the initial GalNAc residue, resulting in its exposure on cell surfaces and secreted glycoproteins.

Structurally, the Tn antigen’s accessibility is governed by:

  • Peptide context: Clustered Ser/Thr residues (e.g., in mucin domains) promote antigen density, enhancing antibody/lectin recognition [1] [4].
  • Spatial conformation: The α-anomeric configuration of GalNAc is critical for receptor binding, as demonstrated by synthetic glycopeptides used in vaccine studies [4] [7].

Table 1: Detection Methods for Tn Antigen

MethodPrincipleLimitations
ImmunohistochemistryMonoclonal antibodies (e.g., 83D4, 1E3) bind Tn epitopesCross-reactivity with blood group A antigens [6]
Lectin ProfilingPlant lectins (e.g., Vicia villosa agglutinin) bind terminal GalNAcVariable specificity for glycan clusters [9]
Chemical Analysisβ-elimination releases GalNAc for chromatographic quantificationDestructive; requires large samples [4]

In healthy tissues, the Tn antigen is transient and concealed by glycosylation. Its exposure in pathologies arises from disrupted biosynthesis, rendering it a tumor-specific epitope [1] [8].

Biosynthesis Pathways: Role of GalNAc-Transferases and Chaperone Cosmc

Tn antigen biosynthesis initiates in the endoplasmic reticulum (ER) and Golgi apparatus through a tightly regulated enzymatic cascade:

  • Initiation: Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs; GALNTs) transfer GalNAc from UDP-GalNAc to Ser/Thr residues, forming the Tn antigen [5] [9]. Humans express 20 distinct GALNT isoforms with overlapping substrate specificities, enabling tissue-specific O-glycosylation.
  • Elongation: The Tn antigen is typically modified by T-synthase (core 1 β3-galactosyltransferase), which adds galactose to form the core 1 structure (T antigen, Galβ1-3GalNAcα1-O-Ser/Thr) [2] [7].
  • Chaperone dependency: T-synthase activity requires Cosmc (core 1 β3GalT-specific molecular chaperone), an X chromosome-encoded ER protein that prevents T-synthase aggregation and degradation [2] [3]. Cosmc ensures correct folding of T-synthase via direct binding, mediated by its N-terminal domain [3].

Table 2: Key Proteins in Tn Antigen Biosynthesis

ProteinFunctionConsequence of Dysfunction
ppGalNAcTs (GALNTs)Initiate O-glycosylation by adding GalNAc to Ser/ThrOverexpression relocalizes enzymes to ER, increasing Tn [5]
T-synthaseElongates Tn to form core 1 (T antigen)Inactivation causes Tn accumulation [7]
CosmcChaperone essential for T-synthase folding and activityMutations/epigenetic silencing induce Tn expression [2] [3]

Dysregulation occurs when GALNTs mislocalize to the ER ("GALA pathway"), prematurely glycosylating proteins before Golgi-based elongation can occur [5].

Enzymatic Dysregulation in O-Glycosylation: T-Synthase Inactivation Mechanisms

Tn antigen overexpression in carcinomas primarily results from loss of functional T-synthase activity, attributable to:

  • Cosmc inactivation:
  • Somatic mutations: Point mutations or deletions in Cosmc compromise its chaperone function. For example, a E152K mutation disrupts metal binding and oligomerization, impairing T-synthase folding [3] [7].
  • Epigenetic silencing: Hypermethylation of the Cosmc promoter suppresses transcription, as observed in Tn syndrome and carcinomas [2] [6].
  • Competitive sialylation: Overexpression of ST6GalNAc-I sialyltransferase converts Tn to sialyl-Tn (Neu5Acα2-6GalNAcα1-O-Ser/Thr), a terminal structure resistant to elongation [1] [10].
  • Reduced core 3 synthase: In gastrointestinal tissues, diminished β3GnT6 (core 3 β3-N-acetylglucosaminyltransferase) limits an alternative Tn-elongation pathway, promoting Tn accumulation [1] [2].

Mechanistically, these disruptions lead to:

  • Accumulation of truncated O-glycans in the secretory pathway.
  • Altered glycoprotein function (e.g., enhanced cancer cell adhesion via Tn-bearing mucins) [1] [5].

Comparative Analysis of Tn, TF, and Sialyl-Tn Antigen Structural Relationships

The Tn antigen is the foundational structure for two major tumor-associated antigens:1. T antigen (Thomsen-Friedenreich antigen, TF):- Structure: Galβ1-3GalNAcα1-O-Ser/Thr (core 1 disaccharide).- Biosynthesis: Formed by T-synthase action on Tn antigen.- Pathology: Overexpressed in 40% of normal tissues; less cancer-specific than Tn [10].

  • Sialyl-Tn (STn):
  • Structure: Neu5Acα2-6GalNAcα1-O-Ser/Thr.
  • Biosynthesis: Generated by ST6GalNAc-I-mediated sialylation of Tn.
  • Pathology: Never a biosynthetic intermediate; exclusive to carcinomas due to blocked elongation [1] [10].

Table 3: Structural and Functional Comparison of Tn-Related Antigens

FeatureTn AntigenT Antigen (TF)Sialyl-Tn (STn)
StructureGalNAcα-Ser/ThrGalβ1-3GalNAcα-Ser/ThrNeu5Acα2-6GalNAcα-Ser/Thr
Biosynthetic RolePrecursor for all O-glycansIntermediate for complex glycansTerminal structure
Normal ExpressionCryptic (ER/Golgi)Moderate (e.g., epithelial cells)Absent
Cancer SpecificityPan-carcinoma (90% of cancers)ModeratePan-carcinoma (early tumorigenesis)
Prognostic ValueCorrelates with metastasisLimitedPredicts poor survival

Key distinctions:

  • Immunogenicity: Tn and STn are tumor-specific, whereas T antigen appears in inflammation, reducing diagnostic utility [10].
  • Therapeutic targeting: Tn/STn vaccines (e.g., clustered glycopeptides) exploit antigen density, while T antigen vaccines face tolerance hurdles [1] [6].

This analysis underscores the Tn antigen’s centrality in pathologic O-glycosylation, serving as both a biosynthetic linchpin and a neoantigen with diagnostic and therapeutic relevance.

Properties

CAS Number

67262-86-6

Product Name

Tn Antigen

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1

InChI Key

REDMNGDGDYFZRE-WKWISIMFSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O

Synonyms

Serinyl 2-Acetamido-2-deoxy-α-galactopyranoside; N-Acetyl-α-D-galactosaminyl-_x000B_1-O-serine; O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-serine;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.